molecular formula C8H7F3N2O2 B13438523 [4-Amino-6-(trifluoromethyl)pyridin-2-YL]acetic acid

[4-Amino-6-(trifluoromethyl)pyridin-2-YL]acetic acid

Cat. No.: B13438523
M. Wt: 220.15 g/mol
InChI Key: UNLYCYDROLCWKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-Amino-6-(trifluoromethyl)pyridin-2-YL]acetic acid: is a compound that features a pyridine ring substituted with an amino group at the 4-position and a trifluoromethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Amino-6-(trifluoromethyl)pyridin-2-YL]acetic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, oxidation, nucleophilic substitution, and reduction .

Chemical Reactions Analysis

Types of Reactions

[4-Amino-6-(trifluoromethyl)pyridin-2-YL]acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as m-chloroperoxybenzoic acid (mCPBA), reducing agents like sodium borohydride, and nucleophiles such as trimethylsilyl cyanide (TMSCN). Reaction conditions typically involve solvents like ethanol and temperatures ranging from room temperature to reflux .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield pyridine N-oxides, while nucleophilic substitution can produce various substituted pyridine derivatives .

Scientific Research Applications

Chemistry

In chemistry, [4-Amino-6-(trifluoromethyl)pyridin-2-YL]acetic acid is used as a building block for the synthesis of more complex molecules. It is involved in the synthesis of active pharmaceutical ingredients (APIs) and ligands for chemical reactions .

Biology and Medicine

In the field of biology and medicine, the compound is used in the development of drugs for cancer treatment. It serves as a precursor for the synthesis of RAF inhibitors, which are used in the treatment of RAF-driven cancers .

Industry

In industry, this compound is used in the production of materials with specific properties, such as fluorinated building blocks for drug discovery and medicinal chemistry .

Mechanism of Action

The mechanism of action of [4-Amino-6-(trifluoromethyl)pyridin-2-YL]acetic acid involves its interaction with molecular targets and pathways. For example, in cancer treatment, the compound acts as a RAF inhibitor, blocking the RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [4-Amino-6-(trifluoromethyl)pyridin-2-YL]acetic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern on the pyridine ring, which imparts unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized pharmaceuticals and materials .

Properties

Molecular Formula

C8H7F3N2O2

Molecular Weight

220.15 g/mol

IUPAC Name

2-[4-amino-6-(trifluoromethyl)pyridin-2-yl]acetic acid

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)6-2-4(12)1-5(13-6)3-7(14)15/h1-2H,3H2,(H2,12,13)(H,14,15)

InChI Key

UNLYCYDROLCWKI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CC(=O)O)C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.